Merbarone - 97534-21-9

Merbarone

Catalog Number: EVT-274908
CAS Number: 97534-21-9
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merbarone (5-[N-phenyl carboxamido]-2-thiobarbituric acid) is a synthetic, non-sedating derivative of thiobarbituric acid. [, , ] It is classified as a catalytic inhibitor of DNA topoisomerase II (topo II), a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. [, , , , , , , , , , , , ] Merbarone's primary role in scientific research is as a tool to study the functions of topo II and the mechanisms of action of topo II inhibitors in various cellular processes. [, , , , , , , , , , , , , ]

Future Directions
  • Further elucidating its molecular mechanism of action: While merbarone is known to be a catalytic inhibitor of topo II, the precise molecular details of its interaction with the enzyme and its effects on the catalytic cycle remain to be fully understood. [, , , ] Investigating these details is crucial for designing more specific and effective topo II inhibitors.
  • Exploring its potential in combination therapies: Given its distinct mechanism of action, investigating merbarone's efficacy in combination with other chemotherapeutic agents, particularly those targeting different stages of the cell cycle or DNA repair pathways, could lead to the development of more potent anticancer regimens. []
  • Developing merbarone analogs with improved properties: Synthesizing and evaluating novel merbarone analogs with enhanced potency, selectivity, and pharmacokinetic properties could lead to the identification of more effective and less toxic topo II inhibitors for clinical use. [, ]
  • Identifying biomarkers for predicting response to merbarone: Research is needed to identify specific genetic or molecular markers that could predict the sensitivity of tumors to merbarone, allowing for personalized treatment strategies and improving clinical outcomes. [, ]
Source and Classification

Merbarone is classified under the category of topoisomerase inhibitors, specifically targeting type II topoisomerases. It is structurally related to thiobarbiturates, which are known for their biological activity. The compound's pharmacological properties have been explored through various studies that assess its binding affinity and inhibitory mechanisms against topoisomerase IIα .

Synthesis Analysis

Methods and Technical Details

The synthesis of merbarone involves several chemical reactions that typically start from thiobarbituric acid derivatives. Key methods include:

  1. Formation of Thiobarbituric Acid Derivatives: Initial reactions involve the condensation of thiobarbituric acid with various aldehydes or ketones to form substituted derivatives.
  2. Cyclization Reactions: These derivatives undergo cyclization to form bicyclic structures that are essential for the biological activity of merbarone.
  3. Purification and Characterization: The synthesized compounds are purified using techniques such as recrystallization or chromatography, followed by characterization through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

Recent studies have detailed modifications to enhance the pharmacodynamic properties of merbarone, including the synthesis of analogues that retain or improve upon its inhibitory activity against topoisomerase IIα .

Molecular Structure Analysis

Structure and Data

Merbarone has a complex molecular structure characterized by a bicyclic framework derived from thiobarbituric acid. Its chemical formula is typically represented as C11_{11}H12_{12}N2_{2}O3_{3}S.

  • Key Structural Features:
    • A thiophene ring that contributes to its interaction with biological targets.
    • Carbonyl groups that play a crucial role in hydrogen bonding with the enzyme's active site.

The molecular docking studies indicate that merbarone binds effectively to the active site of topoisomerase IIα, forming critical interactions that inhibit its catalytic function .

Chemical Reactions Analysis

Reactions and Technical Details

Merbarone primarily acts by inhibiting the catalytic activity of topoisomerase IIα through the following mechanisms:

  1. Blocking DNA Cleavage: Merbarone prevents the enzyme from cleaving DNA, thereby disrupting the normal process of DNA replication and repair.
  2. Formation of Enzyme-Drug Complexes: The binding of merbarone to topoisomerase IIα leads to stable complexes that inhibit further enzymatic activity.

Studies have shown that merbarone's interaction with topoisomerase IIα results in a significant reduction in DNA scission, which is crucial for its anticancer efficacy .

Mechanism of Action

Process and Data

The mechanism by which merbarone exerts its effects involves several steps:

  1. Binding to Topoisomerase IIα: Merbarone binds at specific sites on the enzyme, leading to conformational changes that inhibit its function.
  2. Inhibition of DNA Interaction: By blocking the enzyme's ability to cleave DNA, merbarone effectively halts the progression of cell division in cancer cells.
  3. Induction of Apoptosis: The inability to properly replicate DNA can trigger programmed cell death (apoptosis), making merbarone a potential therapeutic agent in oncology.

Molecular dynamics simulations have further elucidated these interactions, providing insights into how structural modifications can enhance binding affinity and selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Merbarone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 236.29 g/mol.
  • Melting Point: Reported values vary but are typically around 150-155 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

These properties are critical for understanding its formulation and delivery as a therapeutic agent .

Applications

Scientific Uses

Merbarone has been primarily investigated for its potential applications in cancer therapy due to its mechanism as a topoisomerase II inhibitor. Key applications include:

  • Anticancer Drug Development: Merbarone serves as a lead compound for designing new inhibitors with improved efficacy and reduced side effects.
  • Pharmacological Studies: Its interactions with biological macromolecules make it a valuable tool for studying enzyme mechanisms and drug design strategies.
  • Molecular Docking Studies: Researchers utilize merbarone in computational models to predict interactions with other potential drug candidates.
Introduction to Merbarone as a Topoisomerase II Inhibitor

Merbarone (5-(N-phenyl carboxamido)-2-thiobarbituric acid, NSC 336628) represents a unique class of anticancer agents targeting DNA topoisomerase II (topo II), an essential enzyme for DNA replication, transcription, chromosome condensation, and chromosome segregation by modulating DNA topology through transient double-strand breaks. Unlike classical topo II poisons that stabilize the covalent enzyme-DNA "cleavable complex," merbarone functions as a catalytic inhibitor, blocking enzyme activity without inducing persistent DNA strand breaks. Its distinct chemical structure—a conjugate of thiobarbituric acid and aniline linked via an amide bond—sets it apart from other topo II-targeting chemotherapeutics and underpins its specific mechanism of action [1] [7].

Historical Development and Pharmacological Significance of Merbarone

Merbarone emerged from the National Cancer Institute's (NCI) large-scale screening program in the 1980s, which evaluated approximately 700 barbituric acid analogues for anticancer activity. Among these, merbarone was the sole compound demonstrating significant activity, exhibiting curative effects against L1210 murine leukemia and notable activity against other murine tumor models [1] [7]. This discovery highlighted its unique pharmacophore within a structurally diverse chemical class. Early biochemical studies revealed its lack of nucleic acid intercalation and inability to displace DNA-binding dyes like ethidium bromide, distinguishing it mechanistically from anthracyclines and other intercalative topo II poisons [1].

Merbarone advanced to clinical trials for various solid tumors and leukemias based on its promising preclinical antitumor activity and oral bioavailability. However, these trials were ultimately discontinued due to a combination of insufficient anticancer efficacy in human malignancies and dose-limiting nephrotoxicity [1] [7]. Despite this clinical setback, merbarone retains significant pharmacological importance as a prototypical catalytic inhibitor and a valuable research tool for dissecting topo II functions. Its ability to induce apoptosis in human leukemic CEM cells via activation of caspase-3-like proteases (specifically CPP32/Yama) and proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) demonstrates its intrinsic cytotoxicity. This apoptotic pathway involves activation of c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) and induction of the c-jun proto-oncogene, linking topo II catalytic inhibition to stress signaling and programmed cell death [4] [6].

Table 1: Key Preclinical Characteristics of Merbarone

PropertyObservationReference
Discovery ContextSole active compound among ~700 barbituric acid analogs screened by NCI [1]
In Vivo Antitumor ActivityCurative activity against L1210 leukemia; Increased lifespan (ILS) of 101% in P388 murine leukemia (50 mg/kg i.p., 5 days) [1] [9] [10]
Apoptosis InductionCaspase-3 activation, PARP cleavage, JNK/SAPK activation, c-jun induction in CEM cells [4] [6]
Cellular IC50 Range18.9 μM (DU-145) - 83.9 μM (MCF7) [9] [10]

Classification of Merbarone Within Catalytic Topoisomerase II Inhibitors

Catalytic topoisomerase II inhibitors suppress enzyme activity without stabilizing the transient DNA-topo II cleavable complexes characteristic of topo II poisons (e.g., etoposide, doxorubicin). Merbarone is classified within this group and exhibits a highly specific mechanistic profile. Detailed enzymological studies using human topoisomerase IIα (topo IIα) revealed that merbarone potently inhibits DNA relaxation (IC₅₀ ≈ 40 μM) and DNA cleavage (IC₅₀ ≈ 50 μM) without impairing critical upstream steps in the catalytic cycle. Crucially, concentrations inhibiting catalytic activity by ≥80% had no detectable effect on topo IIα-DNA binding or ATP hydrolysis [1] [2] [5]. This pinpoint inhibition contrasts with other catalytic inhibitors:

  • Bisdioxopiperazines (e.g., ICRF-187): Trap topo II in a closed clamp conformation by inhibiting ATP hydrolysis-dependent enzyme dimerization and subsequent DNA strand passage after ATP binding, effectively preventing enzyme turnover [7].
  • Aclarubicin: Primarily inhibits DNA binding to the enzyme [6].
  • Novobiocin: Competitively inhibits ATP binding at the ATPase domain [1] [7].

Merbarone's unique mechanism involves blocking the DNA cleavage step globally across DNA sequences. This action prevents the formation of double-strand breaks essential for the enzyme's strand passage activity. Competition assays indicate merbarone competes with etoposide for interaction with topo IIα, suggesting shared or overlapping binding sites on the enzyme, likely within the DNA-binding or cleavage domain, rather than the ATP-binding pocket [1] [2] [5]. This competition highlights a paradoxical binding site relationship between a catalytic inhibitor and a poison targeting the same enzyme.

Cellular consequences of merbarone's specific inhibition include S-phase retardation, G₂ arrest, failure of chromosome condensation, impaired sister chromatid separation, and ultimately, aberrant mitosis leading to endoreduplication (replication without cell division) and polyploidy. Cells exhibit elongated and intertwined mitotic chromosomes, a phenotype consistent with impaired topo IIα function during chromosome condensation [1] [3] [7]. Unlike topo II poisons, merbarone does not initially stabilize DNA-protein adducts; however, its inhibition generates replication-dependent DNA damage, including DNA strand breaks and micronuclei formation, predominantly lacking kinetochores (indicating chromosomal fragmentation, not whole chromosome loss). This damage is linked to collisions between replication forks and topo II complexes whose cleavage activity is aberrantly inhibited by merbarone [3] [8].

Table 2: Mechanisms of Catalytic Topoisomerase II Inhibitors

InhibitorPrimary MechanismEffect on Cleavage ComplexKey Cellular Phenotype
MerbaroneBlocks DNA cleavage step globallyPrevents formationEndoreduplication, polyploidy
ICRF-187Traps enzyme as closed clamp post-strand passageDoes not stabilizeG₂ arrest, delayed anaphase entry
AclarubicinInhibits DNA binding/enzyme-DNA complex formationPrevents formationReduced DNA breaks
NovobiocinInhibits ATP binding and hydrolysisPrevents formationSuppressed catalytic cycle

Comparative Analysis of Merbarone and Poisons in Topoisomerase II Inhibition

Merbarone and topoisomerase II poisons represent two fundamentally distinct pharmacological strategies for targeting topo II, with contrasting mechanisms, genetic consequences, and cellular responses.

  • Mechanism of Enzyme Interaction:
  • Merbarone (Catalytic Inhibitor): Prevents the DNA cleavage step itself, thereby suppressing the formation of the transient cleavable complex essential for strand passage. It does not stabilize DNA-topo II adducts. Its action is competitive with etoposide, indicating interaction with topo II, likely near the DNA cleavage domain [1] [2] [5].
  • Poisons (e.g., Etoposide, Amsacrine, Doxorubicin): Bind at the enzyme-DNA interface and stabilize the normally transient cleavable complex. This stabilization converts topo II into a physical barrier to DNA replication and transcription and a potent inducer of permanent DNA double-strand breaks when replication forks collide with the stabilized complex [1] [3].

  • Nature of DNA Damage:

  • Merbarone: Does not directly stabilize DNA-topo II complexes. However, by inhibiting DNA cleavage during replication, it induces replication-dependent DNA damage, primarily single-strand breaks and eventually double-strand breaks, detectable as chromosomal aberrations and micronuclei. This damage requires ongoing DNA synthesis and is largely clastogenic (chromosome breaks) in vivo [3] [8].
  • Poisons: Directly cause persistent protein-linked DNA double-strand breaks due to the stabilization of the cleavable complex. These breaks are the primary cytotoxic lesion and are directly detectable after poison treatment. They are potent inducers of clastogenesis and p53 responses [3] [8].

  • Cell Cycle Effects and Cytotoxicity:

  • Merbarone: Induces S-phase retardation, G₂ arrest, and ultimately endoreduplication (cells with 8C DNA content) due to failure of chromosome condensation and segregation during aborted mitosis. Apoptosis is triggered via JNK/SAPK activation and caspase-3-dependent pathways [3] [4] [6].
  • Poisons: Primarily cause S-phase and G₂ arrest due to replication fork collision and DNA damage checkpoint activation. Apoptosis is a major cell death pathway, often triggered more acutely and robustly than with catalytic inhibitors, involving strong p53 activation and DNA damage response pathways [3] [8].

  • Therapeutic Implications and Resistance:

  • Merbarone: Its lack of cleavable complex stabilization means it does not exhibit cross-resistance with topo II poisons caused by mutations reducing topo II-DNA complex stability. It can potentiate the cytotoxicity of alkylating agents like melphalan. Hybrid molecules combining elements of merbarone and etoposide pharmacophores have been designed to exploit both mechanisms [1] [7].
  • Poisons: Susceptible to resistance mechanisms involving reduced topo II expression, mutations decreasing drug binding or enzyme-DNA complex stability, and enhanced DNA repair. They are cornerstone drugs for many cancers but associated with secondary malignancy risks (treatment-related leukemias) linked to their DNA break-inducing properties [1] [3].

Table 3: Comparative Analysis: Merbarone vs. Topoisomerase II Poisons

FeatureMerbarone (Catalytic Inhibitor)Topo II Poisons (e.g., Etoposide)
Primary Molecular TargetTopo II (blocks cleavage step)Topo II-DNA cleavable complex (stabilizes it)
DNA Damage InductionIndirect, replication-dependent; SSBs, later DSBsDirect, persistent DSBs (protein-linked)
Cleavable Complex FormationPreventsStabilizes
Competes with EtoposideYesN/A (etoposide is the poison itself)
Key Cellular EffectsS-phase delay, G₂ arrest, endoreduplication, polyploidyS/G₂ arrest, DNA damage checkpoints, apoptosis
Apoptosis PathwayJNK/SAPK, c-Jun induction, Caspase-3 activationp53-dependent, DNA damage response, Caspases
Cross-Resistance with PoisonsNo (often active in poison-resistant cells)Yes (common mechanism)
Genotoxicity ProfileClastogenic (micronuclei, chromosomal breaks)Clastogenic & potentially leukemogenic
Hybrid CompoundsHybrids with etoposide pharmacophores synthesizedHybrids with catalytic inhibitor motifs explored

The distinct mechanisms of merbarone and topo II poisons underscore the complexity of topoisomerase II as a drug target. While poisons exploit the enzyme's DNA break-inducing activity, merbarone strategically paralyzes a critical catalytic step without initially generating the stabilized DNA breaks responsible for the severe genotoxicity associated with classical poisons. This difference, however, does not render merbarone inert; its interference with essential topo II functions during DNA replication and chromosome segregation triggers alternative pathways to cell death, including endoreduplication and delayed apoptosis. The exploration of merbarone-etoposide hybrid molecules represents a promising strategy aiming to merge the catalytic inhibitory action with the poisoning effect to enhance potency and potentially overcome resistance mechanisms associated with conventional topo II-targeted therapies [1] [7]. Despite its clinical limitations, merbarone remains a pivotal compound for understanding topo II catalysis and inhibition.

Properties

CAS Number

97534-21-9

Product Name

Merbarone

IUPAC Name

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

InChI

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18)

InChI Key

JARCFMKMOFFIGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2=O)O

Solubility

H2O < 0.1 (mg/mL)
C2H5OH < 0.1 (mg/mL)
0.1N HCI <0.1 (mg/mL)
DMSO 80 (mg/mL)
0.1N NaOH 5 (mg/mL)
CHCl3 < 0.1 (mg/mL)
CH3CN < 0.1 (mg/mL)
pH 9 buffer < 0.1 (mg/mL)
(CH3)2 < 0.1 (mg/mL)
TFA < 0.1 (mg/mL)
THF 6 (mg/mL)

Synonyms

5-(N-phenylcarboxamido)-2-thiobarbituric acid
merbarone
NSC 336628
NSC-336628

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.